N-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)quinoline-2-carboxamide
Description
N-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)quinoline-2-carboxamide is a norbornene-derived heterocyclic compound featuring a quinoline-2-carboxamide moiety linked to a methanoisoindolyl core.
Synthetic routes for analogous compounds (e.g., terpyridine-linked norbornene polymers) involve coupling reactions using activating agents like HATU or EDCI/HOBt, followed by purification via column chromatography .
Properties
IUPAC Name |
N-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-17(14-8-7-10-3-1-2-4-13(10)20-14)21-22-18(24)15-11-5-6-12(9-11)16(15)19(22)25/h1-8,11-12,15-16H,9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLWIPPGQKBCSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)NC(=O)C4=NC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)quinoline-2-carboxamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 326.35 g/mol. Its structure features a fused ring system that contributes to its biological properties.
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to inhibit key signaling pathways involved in cell proliferation and differentiation. Notably:
- Wnt Signaling Pathway : The compound acts as an inhibitor of the Wnt signaling pathway, which is crucial for various developmental processes and cancer progression. Inhibition of this pathway can lead to reduced tumor growth and enhanced differentiation of stem cells into cardiomyocytes .
- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes and cancer .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. The compound has demonstrated:
- Inhibition of Tumor Cell Proliferation : In vitro studies show that it can significantly reduce the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Synergistic Effects : When used in combination with other chemotherapeutic agents, it enhances their efficacy by targeting multiple pathways simultaneously.
Cardiogenic Activity
The compound has been shown to promote cardiomyogenesis in human embryonic stem cells (hESCs). It enhances the differentiation of hESCs into cardiomyocytes through Wnt pathway inhibition. The following table summarizes its cardiogenic activity compared to other compounds:
| Compound | % Cardiogenesis Induction | IC50 (nM) |
|---|---|---|
| N-(1,3-Dioxo...) | 1000% at 4 µM | 26 |
| Compound A | 800% at 5 µM | 30 |
| Compound B | 600% at 10 µM | 50 |
Study 1: Wnt Pathway Inhibition
In a study examining the effects of various compounds on Wnt signaling and cardiogenesis, N-(1,3-dioxo...) was found to have an IC50 value of 26 nM for Wnt inhibition. This strong inhibitory effect correlated with a significant increase in cardiomyocyte differentiation compared to controls .
Study 2: Anticancer Efficacy
Another study assessed the anticancer properties of the compound against breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 50 nM. The mechanism was linked to apoptosis induction and disruption of the cell cycle .
Comparison with Similar Compounds
Key Observations :
- Bioactivity: Compound 7c demonstrated direct antiviral activity against Coxsackievirus B3, suggesting the methanoisoindolyl-sulfonamide combination is pharmacologically relevant .
- Synthetic Efficiency: tert-Butyl derivatives (e.g., CAS 64205-15-8) achieve high yields (89%), whereas sulfonamide/quinoline conjugates (e.g., 7c) have lower yields (53–71%), likely due to steric challenges in coupling .
- Reactivity : The triflate derivative (CAS 133710-62-0) is highly reactive in Suzuki-Miyaura couplings, highlighting the core’s utility in modular synthesis .
Physicochemical Properties
Q & A
Basic: What are the optimal synthetic conditions for preparing N-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)quinoline-2-carboxamide?
Answer:
Synthesis requires strict anhydrous conditions and inert gas (e.g., argon) to prevent side reactions. A solvent mixture of dry ethanol and 1,4-dioxane (4:1 ratio) at 0°C ensures controlled reactivity. Dropwise addition of precursors (e.g., 2b to 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione) minimizes exothermic side reactions. Post-synthesis, purification via column chromatography or recrystallization improves yield. Characterization via - and -NMR (e.g., δ 6.46 ppm for aromatic protons, δ 175.7 ppm for carbonyl carbons) confirms structural integrity .
Basic: Which spectroscopic and computational methods are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): -NMR identifies proton environments (e.g., methoxy groups at δ 3.65 ppm), while -NMR confirms carbonyl (δ 175–175.4 ppm) and aromatic carbons.
- Mass Spectrometry (MS): High-resolution MS validates molecular formula (e.g., CHNO from SMILES data).
- X-ray Crystallography: Resolves ambiguities in stereochemistry (e.g., fused bicyclic systems in the isoindole moiety).
- Computational Modeling: DFT calculations predict electronic properties and optimize geometry for docking studies .
Advanced: How can researchers design analogs to investigate structure-activity relationships (SAR)?
Answer:
- Functional Group Modification: Replace the quinoline-2-carboxamide with pyridine or indole derivatives to assess binding affinity changes.
- Ring Substitution: Introduce electron-withdrawing groups (e.g., -NO) to the isoindole dioxo moiety to alter electron density and hydrogen-bonding capacity.
- Bioisosteric Replacement: Substitute the methanoisoindolyl group with tetrahydrothiophene dioxide (as in ) to evaluate metabolic stability.
- Synthetic Routes: Use amide coupling (EDC/HOBt) or Ullmann reactions for derivatization. Validate analogs via in vitro assays (e.g., enzyme inhibition) .
Advanced: How can discrepancies between experimental NMR data and computational predictions be resolved?
Answer:
- Solvent Effects: Simulate NMR chemical shifts using solvents (e.g., CDCl) in computational models to align with experimental δ values.
- Conformational Analysis: Perform molecular dynamics simulations to identify dominant conformers influencing NMR spectra.
- Cross-Validation: Compare with X-ray structures (e.g., PDB ID: 2XS) to verify bond lengths and angles. Adjust computational parameters (e.g., basis sets in DFT) iteratively .
Advanced: What methodologies quantify target-binding affinity and mechanism of action?
Answer:
- Surface Plasmon Resonance (SPR): Immobilize the compound on a sensor chip to measure real-time binding kinetics (ka/kd) with proteins.
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for interactions with biological targets.
- Molecular Docking: Use AutoDock Vina to predict binding modes in enzyme active sites (e.g., quinoline interactions with kinase ATP pockets).
- Competitive Assays: Employ fluorescence polarization to assess displacement of known ligands .
Advanced: How can stability under varying pH and temperature conditions be systematically analyzed?
Answer:
- Forced Degradation Studies: Incubate the compound at 40–80°C and pH 1–13 for 24–72 hours. Monitor degradation via HPLC-MS to identify labile groups (e.g., hydrolysis of the carboxamide bond).
- Kinetic Stability Assays: Use Arrhenius plots to extrapolate shelf-life at 25°C.
- Solid-State Stability: Analyze crystalline vs. amorphous forms via DSC/TGA to assess hygroscopicity and thermal decomposition .
Advanced: What strategies address low yields in multi-step synthesis?
Answer:
- Intermediate Trapping: Quench reactive intermediates (e.g., using TEMPO) to prevent side reactions.
- Catalyst Optimization: Screen Pd-catalysts (e.g., Pd(OAc)/XPhos) for Suzuki-Miyaura couplings to improve efficiency.
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for solubility and reaction rates.
- Workflow Integration: Use flow chemistry for exothermic steps (e.g., epoxide ring-opening) to enhance control and scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
